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molecular formula C27H28N5NaO6S B8280401 Bosentan sodium CAS No. 150726-52-6

Bosentan sodium

Cat. No. B8280401
M. Wt: 573.6 g/mol
InChI Key: RFZVORNKUWIYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933226B2

Procedure details

40 g of Bosentan sodium salt were dissolved in acetone (353 g) and 8.48 g of hydrochloridric acid were added. Precipitated salts were filtered off and the clear solution was concentrated by distillation to a residual volume of 190 mL. The mixture was cooled to 55° C. and demineralized water (58 g) was slowly dropped keeping the temperature at 55° C. After 2 hours aging the temperature was decreased to 20° C. in 1 hour and stirred for additional 2 hours at that temperature. The precipitated solid was collected by filtration and the cake was washed with water-acetone 1:1 (38 g). 39.4 g of the desired product were obtained after drying in vacuo.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
353 g
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloridric acid
Quantity
8.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([N-:14][C:15]2[N:20]=[C:19]([C:21]3[N:26]=[CH:25][CH:24]=[CH:23][N:22]=3)[N:18]=[C:17]([O:27][CH2:28][CH2:29][OH:30])[C:16]=2[O:31][C:32]2[C:37]([O:38][CH3:39])=[CH:36][CH:35]=[CH:34][CH:33]=2)(=[O:13])=[O:12])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[Na+]>CC(C)=O>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][C:15]2[N:20]=[C:19]([C:21]3[N:26]=[CH:25][CH:24]=[CH:23][N:22]=3)[N:18]=[C:17]([O:27][CH2:28][CH2:29][OH:30])[C:16]=2[O:31][C:32]2[C:37]([O:38][CH3:39])=[CH:36][CH:35]=[CH:34][CH:33]=2)(=[O:12])=[O:13])=[CH:9][CH:10]=1)([CH3:1])[CH3:3].[OH2:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.[Na+]
Name
Quantity
353 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
hydrochloridric acid
Quantity
8.48 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred for additional 2 hours at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Precipitated salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the clear solution was concentrated by distillation to a residual volume of 190 mL
ADDITION
Type
ADDITION
Details
demineralized water (58 g) was slowly dropped
CUSTOM
Type
CUSTOM
Details
at 55° C
WAIT
Type
WAIT
Details
the temperature was decreased to 20° C. in 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
the cake was washed with water-acetone 1:1 (38 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Measurements
Type Value Analysis
AMOUNT: MASS 39.4 g
YIELD: CALCULATEDPERCENTYIELD 198.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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